Reserpiline

Description

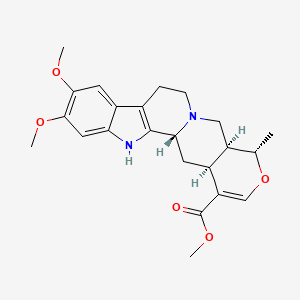

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3/t12-,14-,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWJRZQNNZVCHR-BCRCDCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927028 | |

| Record name | Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-02-2 | |

| Record name | (-)-Reserpiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reserpiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 10,11-dimethoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3β,19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESERPILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0N6EP99UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endophytic Microbiome Contributions to Reserpiline Biosynthesis

Endophytic microorganisms, including bacteria and fungi, inhabit the internal tissues of plants without causing disease and form a crucial component of the plant's microbiome. frontiersin.orgfrontiersin.orgmdpi.comnih.gov These endophytes engage in complex interactions with their host plants, influencing various physiological processes, including the synthesis of secondary metabolites. frontiersin.orgfrontiersin.orgmdpi.comnih.gov

Pharmacological Research into Reserpiline S Biological Activities

Central Nervous System (CNS) Pharmacodynamics

Reserpiline's influence on the central nervous system is a key area of pharmacological investigation, particularly concerning its ability to modulate neurotransmitter systems and its potential as an antipsychotic agent.

The mechanism of action for this compound is believed to be analogous to that of reserpine (B192253), involving the depletion of monoamine neurotransmitters from nerve terminals. wikipedia.orgfishersci.be This depletion is primarily achieved through the inhibition of vesicular monoamine transporters (VMATs). Reserpine, a closely related compound, is known to irreversibly block VMAT1 and VMAT2, which are responsible for sequestering monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) into synaptic vesicles. wikipedia.orgwikidata.orgwikipedia.org By inhibiting the ATP/Mg2+ pump that facilitates this sequestration, reserpine causes these unprotected neurotransmitters to leak into the cytosol where they are metabolized by monoamine oxidase (MAO), thereby reducing their availability for synaptic release. wikipedia.orgwikidata.orgwikipedia.org this compound is expected to exert similar effects on these neurotransmitter systems, leading to a reduction in sympathetic tone and influencing various CNS functions. wikipedia.orgfishersci.be

This compound has been investigated for its potential antipsychotic properties. wikipedia.orgcenmed.comfishersci.befishersci.ca Studies have explored its efficacy in animal models, particularly in counteracting behaviors associated with psychosis. This research indicates that this compound possesses significant activity in reducing hyperactivity induced by certain psychostimulants, a common model for assessing antipsychotic potential. cenmed.comfishersci.ca

In vivo studies have demonstrated this compound's effects on animal behavior models, specifically its ability to decrease amphetamine-induced hyperactivity in mice. cenmed.comfishersci.ca Amphetamine-induced hyperactivity is a widely utilized animal model for psychosis-like behavior, often attributed to interactions with dopamine release. nih.govuni.lu Research has shown that oral administration of this compound can significantly inhibit this hyperactivity. For instance, in one study, this compound demonstrated a notable percentage of inhibition against amphetamine-induced hyperactivity. fishersci.ca

Table 1: Inhibition of Amphetamine-Induced Hyperactivity by Rauwolfia tetraphylla Alkaloids in Mice fishersci.ca

| Compound/Mixture | Inhibition of Amphetamine-Induced Hyperactivity (%) |

| This compound | 69 |

| α-yohimbine | 75 |

| Mixture of 10-demethoxythis compound and 11-demethoxythis compound | 81 |

| Isothis compound | 57 |

| 10-methoxytetrahydroalstonine | 12 |

Cardiovascular System Research

This compound has also been a subject of research concerning its effects on the cardiovascular system, particularly its potential to influence blood pressure and interact with the peripheral sympathetic system.

This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, including its role in the treatment of hypertension. wikipedia.orgfishersci.be As an alkaloid found in Rauwolfia serpentina and Rauwolfia densiflora, this compound is considered a component contributing to the plants' known antihypertensive effects. iiab.meciteab.comau.dk The antihypertensive actions of structurally related compounds like reserpine are largely attributed to their antinoradrenergic effects, which result from the depletion of catecholamines from peripheral sympathetic nerve endings. wikipedia.orgwikidata.orgwikipedia.orgmims.combmrb.io This reduction in neurotransmitter stores leads to a decrease in heart rate, force of cardiac contraction, and peripheral vascular resistance, ultimately lowering blood pressure. wikipedia.orgwikidata.orgwikipedia.orgmims.combmrb.io While specific numerical data for this compound's direct antihypertensive effect is less documented than for reserpine or crude Rauwolfia extracts, its presence in these traditionally used antihypertensive plants and its structural similarity to reserpine suggest a comparable mechanism of action. iiab.meau.dkmims.combmrb.iofishersci.atfishersci.ca

This compound's pharmacological effects are linked to its influence on neurotransmitter systems, which extends to interactions with the peripheral sympathetic system. fishersci.be The peripheral sympathetic nervous system plays a crucial role in regulating involuntary bodily functions, including heart rate and blood pressure, often referred to as the "fight or flight" system. nih.govresearchgate.net Like reserpine, this compound's presumed mechanism of monoamine depletion would lead to a reduction in the activity of peripheral sympathetic nerve endings. This reduction in sympathetic outflow contributes to effects such as vasodilation and decreased cardiac output, which are relevant to its potential antihypertensive activity. wikipedia.orgwikidata.orgwikipedia.orgbmrb.io Rauwolfia alkaloids, including this compound, are known to block the reuptake of neurotransmitters like norepinephrine and serotonin at nerve terminals, thereby reducing sympathetic tone. bmrb.ionih.gov

Structure Activity Relationship Sar Studies of Reserpiline

Elucidation of Key Structural Features for Biological Efficacy

The biological efficacy of reserpiline and its derivatives is inherently linked to their specific structural characteristics. Structure-activity relationship (SAR) studies aim to identify these critical features that contribute to a compound's activity. For this compound derivatives, quantitative structure-activity relationship (QSAR) modeling has been employed to predict antipsychotic activity wikipedia.org. These studies have identified several chemical descriptors that correlate with biological activity, providing insights into the structural requirements for efficacy wikipedia.org.

Key structural features found to influence biological activity in this compound derivatives include:

Dipole Vector Z (debye): Showed a negative correlation with activity wikipedia.org.

Steric Energy (kcal/mole): Exhibited a positive correlation with activity wikipedia.org.

Ether Group Count: Demonstrated a positive correlation with activity wikipedia.org.

Molar Refractivity: Indicated a negative correlation with activity wikipedia.org.

Shape Index (basic kappa, order 3): Also showed a negative correlation with activity wikipedia.org.

These correlations suggest that specific electronic, steric, and topological properties of this compound derivatives are crucial determinants of their antipsychotic potential wikipedia.org. In a broader context, SAR analysis in related compounds, such as coumarin-triazole-isatin hybrids, emphasizes the influence of factors like linker flexibility and the steric and electronic effects of substituents on biological activity tcmsp-e.com.

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) approaches mathematically correlate the chemical structures of molecules with their biological activities or chemical reactivities wikipedia.org. This method is particularly valuable for predicting the biological responses of untested derivatives and for identifying activity-dependent chemical descriptors wikipedia.org.

For this compound derivatives, QSAR modeling has been successfully utilized to predict antipsychotic activity wikipedia.org. A QSAR model developed using a forward stepwise multiple linear regression method demonstrated a strong correlation and predictive accuracy wikipedia.org. The inhibitory concentration (IC50) was used as the biological activity parameter for the compounds in the training dataset wikipedia.org.

QSAR Model Performance for this compound Derivatives (Antipsychotic Activity) wikipedia.org

| Parameter | Value |

| Regression Coefficient (r²) | 0.87 |

| Predictive Accuracy (rCV²) | 0.81 |

This model was developed using 39 chemical descriptors and a training dataset comprising 30 antipsychotic and other central nervous system (CNS)-related drugs/compounds wikipedia.org. The high regression coefficient and predictive accuracy indicate that the model effectively captures the relationship between the structural features and the antipsychotic activity of this compound derivatives wikipedia.org. QSAR models also play a role in providing hazard estimates for chemicals lacking empirical evidence, by correlating structural and molecular descriptors with human or ecological toxicity endpoints.

Molecular Docking and Computational Chemistry in SAR Analysis

Molecular docking and computational chemistry are integral tools in SAR analysis, enabling the prediction and analysis of interactions between small molecules (ligands) like this compound and macromolecular targets (typically proteins) guidetopharmacology.org. These computational methods offer insights into binding affinities, interaction modes, and potential therapeutic targets, thereby accelerating drug discovery and lead optimization guidetopharmacology.org.

Molecular docking studies have been conducted for this compound and its derivatives to explore their interactions with various biological targets guidetopharmacology.orgwikipedia.org. For instance, in the context of antipsychotic activity, molecular docking revealed strong binding affinities of novel this compound-related compounds to Dopamine (B1211576) D2 and Serotonin (B10506) (5HT2A) receptors wikipedia.org.

This compound has also been investigated as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a target relevant for melanoma therapy. Computational analyses, including molecular docking and molecular dynamics simulations, indicated that this compound exhibited a better binding affinity compared to the control compound, Dinaciclib, suggesting its potential role in inhibiting CDK2 activity.

Furthermore, this compound, among other chemical constituents from Rauwolfia serpentina, has been subjected to molecular docking simulations to elucidate its interactions with key hypertensive targets, such as the human angiotensin receptor (PDB ID: 4ZUD) guidetopharmacology.org. These studies aim to bridge the knowledge gap regarding the molecular mechanisms underlying the antihypertensive effects of these plant-derived compounds.

Spectroscopic Investigations of this compound Protonation Sites and Conformation (e.g., ¹³C-NMR)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for characterizing the molecular structure, conformation, and dynamic behavior of chemical compounds like this compound. Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is especially valuable as it provides direct information about the carbon skeleton of a molecule and can differentiate between various carbon environments.

Studies have utilized NMR to investigate the stereochemical aspects and conformation of this compound and related heteroyohimbine derivatives isolated from Rauwolfia serpentina. ¹³C-NMR spectroscopy is recognized for its utility in the stereochemical and conformational analysis of quinolizidine (B1214090) compounds, a structural motif present in indole (B1671886) alkaloids such as this compound.

Furthermore, the protonation behavior of this compound has been explored through spectroscopic investigations. The pKa values for the indole ring protonation equilibria of Rauwolfia alkaloids, including this compound, have been determined in strongly sulfuric acid solutions. These alkaloids adhere to the HI acidity function, which describes the protonation of indole rings, although they exhibit weaker basicity compared to simple alkylindoles. Evidence suggests that these compounds behave as carbon bases under these conditions. The ability of ¹³C-NMR relaxation dispersion experiments to monitor micro-millisecond fluctuations in protonation states and conformational changes further underscores its importance in understanding the dynamic properties of complex molecules like this compound.

Synthetic Chemistry and Analog Development of Reserpiline

Total Synthesis Approaches to Reserpine (B192253) and Related Indole (B1671886) Alkaloids

The total synthesis of Reserpine has been a landmark achievement in organic chemistry, attracting the attention of prominent synthetic chemists since its structure was elucidated in the 1950s. These campaigns have not only successfully constructed the target molecule but have also spurred significant advancements in synthetic methodology.

The first total synthesis was reported by R.B. Woodward in 1956, a monumental effort that is considered a classic in the field. libretexts.orgyoutube.com A key feature of the Woodward synthesis was the strategic use of a Diels-Alder reaction between para-benzoquinone and vinylacrylic acid to construct a key bicyclic intermediate. youtube.com This step ingeniously established the relative stereochemistry of three of the five contiguous stereocenters on the E-ring. libretexts.orgyoutube.com A critical challenge in this synthesis was controlling the stereocenter at the C3 position. The initial route produced isoreserpine, the C3 epimer of the natural product, which then required a clever isomerization sequence to yield the correct stereochemistry. chemistryschool.netudel.edu Woodward's strategy involved locking the otherwise flexible ring system into a rigid conformation via a lactone, which created strain that facilitated the acid-catalyzed epimerization at C3 to the more stable, natural configuration. libretexts.org

Decades later, Gilbert Stork developed a notably different approach, culminating in a total synthesis in 2005. libretexts.orgorganic-chemistry.org Stork's strategy was designed to directly set the difficult C3 stereochemistry. libretexts.org A central feature was the use of a Pictet-Spengler reaction to form the tetracyclic core, but initial attempts gave the wrong stereoisomer. organic-chemistry.org The successful route involved combining the two key fragments in the presence of cyanide, which temporarily formed a nitrile adduct. Subsequent heating and cyclization successfully formed the desired C3 stereoisomer directly, avoiding the epimerization required in the Woodward synthesis. organic-chemistry.org

More contemporary syntheses have leveraged the power of modern asymmetric catalysis. For instance, a catalytic, enantioselective total synthesis of (+)-reserpine was developed that features a highly diastereoselective formal aza-Diels–Alder reaction. nih.govresearchgate.net This key step, controlled by a chiral aminothiourea catalyst, effectively addresses the challenge of setting the C3 stereocenter from the outset. nih.govresearchgate.net Another innovative strategy employs an internal desymmetrization process. nih.gov This approach is significant because it allows for the use of a simple, non-stereogenic precursor for the E-ring, contrasting with all previous syntheses that required complex, stereodefined starting materials. nih.gov

| Lead Scientist | Year Published | Key Strategic Reaction/Concept | Citation(s) |

| R.B. Woodward | 1956 | Diels-Alder reaction for E-ring construction; Isomerization of C3 epimer | libretexts.orgsynarchive.comunivie.ac.at |

| Gilbert Stork | 2005 | Directed C3 stereocontrol via a nitrile adduct cyclization | organic-chemistry.orgsynarchive.comresearchgate.net |

| E. N. Jacobsen | 2013 | Catalytic, enantioselective aza-Diels–Alder reaction | nih.govresearchgate.net |

| David Y-K Chen | 2018 | Desymmetrization-based approach using a non-stereogenic E-ring precursor | nih.gov |

Design and Synthesis of Novel Reserpine Derivatives

The chemical modification of the Reserpine scaffold has been pursued to explore structure-activity relationships and to access related natural products. The synthesis of novel derivatives often involves semi-synthesis starting from the natural product itself, leveraging its complex core to build new analogs.

The principles guiding the design of novel derivatives can be seen in studies of other complex alkaloids where specific biological properties are targeted. For example, in the development of analogs of Cabergoline, an ergot alkaloid, the primary goal was to eliminate agonist activity at the 5-HT2B receptor, which was associated with adverse cardiac effects. nih.gov The strategies involved replacing a dimethylamino side chain with a less basic morpholine (B109124) group or converting the molecule from a receptor agonist to an antagonist. nih.gov These approaches, focused on modifying peripheral functional groups to fine-tune pharmacological profiles, are directly applicable to the design of novel Reserpine derivatives. The synthesis of such analogs would similarly focus on selective functionalization of the parent molecule to create a library of related compounds for further investigation.

Strategic Methodologies for Alkaloid Analog Construction

The construction of Reserpine and other complex indole alkaloids relies on a toolkit of powerful and strategic chemical reactions that enable the efficient assembly of their polycyclic frameworks and the precise installation of stereocenters.

The Pictet-Spengler reaction is a cornerstone methodology for the synthesis of many indole alkaloids. researchgate.net This reaction involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone to form a tetrahydro-β-carboline, which constitutes the A, B, and C rings of the Reserpine core. researchgate.net Stork’s synthesis made critical use of this reaction to couple the indole-containing fragment with the E-ring precursor. organic-chemistry.org

Cycloaddition reactions , particularly the Diels-Alder reaction, have proven exceptionally powerful for rapidly building molecular complexity. As demonstrated in Woodward's synthesis, a single Diels-Alder reaction was used to form the D-ring and simultaneously set three crucial stereocenters for the E-ring in a predictable manner based on an endo transition state. libretexts.orgyoutube.com More recent syntheses have employed formal aza-Diels-Alder reactions under catalytic, asymmetric conditions to achieve similar goals with even greater control over enantioselectivity. nih.govresearchgate.net

Asymmetric catalysis represents a major advance in the synthesis of chiral molecules like Reserpine. The use of chiral catalysts allows for the conversion of achiral starting materials into chiral products with high enantiomeric purity. nih.gov This avoids the need for chiral resolutions or starting with materials from the chiral pool. nih.gov Examples include the Ru-catalyzed asymmetric transfer hydrogenation used in the synthesis of other alkaloids to establish an initial stereocenter, and the aminothiourea-catalyzed reactions that provide access to key tetracyclic intermediates in modern Reserpine syntheses. nih.govnih.gov

Intramolecular cyclizations are essential for closing the multiple rings of the alkaloid's structure. Strategies often involve carefully orchestrated cascade reactions. For instance, an intramolecular aldol (B89426) cyclization was used to forge the final bond to close the E-ring in a recent enantioselective synthesis. nih.govresearchgate.net Similarly, intramolecular alkylations are used to form key carbon-carbon bonds within the alkaloid scaffold. nih.gov

Challenges and Innovations in Reserpine Chemical Synthesis

The synthesis of Reserpine is a study in overcoming significant chemical challenges, which has, in turn, driven major innovations in the field.

Challenges: The foremost challenge presented by the Reserpine molecule is its stereochemical complexity. The structure contains six stereogenic centers, five of which are located in a dense array on the six-membered E-ring. libretexts.org Establishing the correct relative and absolute stereochemistry of these centers has been the central problem of every total synthesis. The C3 position, in particular, proved to be a significant hurdle. In Woodward's synthesis, kinetic-controlled reductions of a key iminium intermediate consistently yielded the undesired C3 epimer (isoreserpine), necessitating a subsequent, thermodynamically controlled isomerization step. chemistryschool.netudel.edu This highlighted the challenge of controlling diastereoselectivity in complex, polycyclic systems.

Innovations: The history of Reserpine synthesis is a timeline of chemical innovation.

Stereocontrol and Conformational Analysis: Woodward's synthesis was a pioneering application of stereoelectronic principles and conformational analysis to control the outcome of reactions on a complex substrate. libretexts.org His solution to the C3 epimer problem by locking the molecule into a strained conformation to facilitate isomerization was a brilliant strategic innovation. libretexts.org

Direct Stereochemical Control: Later syntheses, such as Stork's, were innovative in their direct approach to the C3 problem. By designing a reaction pathway that favored the formation of the correct isomer from the outset, the need for a post-synthesis correction was eliminated. libretexts.orgorganic-chemistry.org This represented a shift from thermodynamic control over a completed ring system to kinetic control during the ring-forming step itself.

Catalytic Enantioselectivity: The development of powerful asymmetric catalytic methods has revolutionized the approach to targets like Reserpine. The Jacobsen group's synthesis demonstrated that a chiral catalyst could control the formation of the C3 stereocenter with high diastereoselectivity and enantioselectivity in a single step. nih.govresearchgate.net This innovation greatly improves the efficiency and elegance of the synthesis.

Novel Disconnection Strategies: The most recent syntheses have introduced entirely new ways of thinking about the molecule's construction. The desymmetrization strategy developed by Chen's group is a paradigm shift, as it builds the complex, chiral E-ring from a simple, symmetrical, and achiral precursor. nih.gov This approach minimizes the need to carry stereochemical information through long synthetic sequences, representing a highly efficient and modern strategy for complex molecule synthesis.

Advanced Analytical Methodologies for Reserpiline Characterization

Chromatographic Separation Techniques (e.g., HPLC, UHPLC, HPTLC, GC)

Chromatographic methods are fundamental for separating Reserpiline from other co-occurring compounds in plant extracts, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely utilized technique for the analysis of alkaloids in Rauwolfia species. While often applied to quantify related compounds like reserpine (B192253), its principles extend to this compound. For instance, reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of reserpine, which can serve as a basis for this compound analysis due to structural similarities. Typical conditions involve C18 columns and mobile phases consisting of acetonitrile (B52724) and water, sometimes with additives like 0.05% ortho-phosphoric acid wikipedia.orgctdbase.org. Detection is commonly performed using UV detectors at specific wavelengths, such as 225 nm or 268 nm wikipedia.orgctdbase.orgscitoys.com. HPLC has also been employed for the purity analysis of isolated this compound ctdbase.org.

Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, making it highly suitable for complex plant extracts. UHPLC systems, often coupled with mass spectrometry, have been effectively used for the separation and identification of various monoterpene indole (B1671886) alkaloids (MIAs), including this compound, α-yohimbine, isothis compound, and 10-methoxy tetrahydroalstonine, in leaves of Rauwolfia tetraphylla nih.govmetabolomicsworkbench.org. The superior chromatographic performance of UHPLC allows for the generation of narrow analyte peaks, which is advantageous for high-throughput analysis nih.gov.

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC serves as a valuable tool for both qualitative and quantitative analysis of alkaloids in Rauwolfia species. For example, HPTLC has been employed for the phytochemical screening of reserpine in Rauwolfia serpentina mother tinctures, utilizing silica (B1680970) gel 60 F254 as the stationary phase and a mobile phase system such as toluene-ethyl acetate-diethylamine (7:2:1, v/v/v) jeol.comabcam.com. Visualization can be achieved under UV light at 254 nm or 366 nm, or after derivatization jeol.com. This method is also used for the separation of different indole alkaloids from R. serpentina roots abcam.com.

Gas Chromatography (GC) : While less common for thermally labile or high molecular weight alkaloids, Gas Chromatography-Mass Spectrometry (GC-MS) has been applied for the analysis of isolated compounds from Rauwolfia tetraphylla, including this compound nih.gov. GC-MS is generally used to identify and quantify bioactive compounds in Rauwolfia species, providing complementary information to liquid chromatography techniques abcam.comnih.gov.

Mass Spectrometry (MS) Based Identification and Quantification

Mass spectrometry techniques provide highly sensitive and specific identification and quantification of this compound by determining its molecular mass and fragmentation patterns.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) : DART-MS is a rapid and versatile ambient ionization technique employed for the fingerprinting of Rauwolfia species. It allows for the tentative identification of monoterpene indole alkaloids directly from intact plant parts without extensive sample preparation nih.govwikipedia.org. This compound, with a characteristic m/z of 413, has been detected in various Rauwolfia species, including R. hookeri, R. micrantha, R. verticillata, and R. vomitoria. Studies have shown variations in this compound abundance across different plant parts (roots vs. leaves) and species, demonstrating DART-MS's utility for chemical fingerprinting and quality control nih.govwikipedia.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS, including LC-MS/MS, is a powerful hyphenated technique for the identification and quantification of alkaloids in complex biological and plant samples. It combines the separation power of LC with the high sensitivity and specificity of MS. LC-MS/MS has been used for the quantitative phytochemical screening of reserpine in Rauwolfia serpentina nih.gov. Reserpine itself is frequently used as a gold standard for calibration and sensitivity testing in LC-MS systems, indicating the robust nature of MS for alkaloid analysis nih.govfishersci.it.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) : UHPLC-QToF-MS offers superior resolution, mass accuracy, and sensitive full-scan capabilities, making it ideal for comprehensive metabolite profiling and structural characterization. This technique has been extensively used for the analysis of monoterpene indole alkaloids in Rauwolfia species, including the identification of this compound and its isomers wikipedia.orgnih.govnih.govuni-freiburg.de. The electrospray ionization (ESI) positive mode is often preferred for better metabolite profiling of these compounds nih.gov. For example, UHPLC-ESI-QTOF-MS has been applied to analyze MIAs in R. serpentina and R. vomitoria ethanolic extracts, providing satisfactory separation and detailed characterization within a relatively short analysis time wikipedia.orguni-freiburg.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of organic compounds, including this compound. Both 1D (¹H NMR, ¹³C NMR) and 2D (e.g., COSY, HMBC, HMQC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of molecules.

NMR spectroscopy has been crucial in the characterization of this compound and its stereoisomers isolated from various plant sources. For instance, combined analysis of ¹H and ¹³C NMR data has been used to confirm the identity of this compound isolated from Rauwolfia tetraphylla nih.gov. Furthermore, NMR spectroscopic analyses, often coupled with High-Resolution Mass Spectrometry (HRMS), are routinely employed to determine the structures of new monoterpene indole alkaloids, including Nb-oxide of iso-reserpiline and iso-reserpiline wikipedia.orgctdbase.org. NMR data, particularly ¹H NMR coupling constants, can also provide insights into the configuration and conformation of heteroyohimbine derivatives like this compound hydrochloride, facilitating the elucidation of their stereochemical features nih.govchem960.com.

Fluorometric Methods for this compound Detection and Quantification

Fluorometric methods offer high sensitivity and selectivity for the detection and quantification of compounds that exhibit native fluorescence or can be converted into fluorescent derivatives. While this compound itself is not widely reported for strong native fluorescence, methods developed for the structurally similar alkaloid, reserpine, highlight the potential for similar approaches.

Reserpine, for example, has weak natural fluorescent properties, but its fluorescence can be significantly enhanced through derivatization. Procedures involving heating with hydrogen peroxide or treatment with dilute sulfuric acid and sodium nitrite (B80452) have been developed to convert reserpine into strongly fluorescent compounds, enabling its quantitative determination wikidata.org. More advanced techniques, such as online post-column electrochemical derivatization coupled with fluorescence detection (HPLC/EC/FLD), have been successfully applied for the sensitive detection of reserpine in complex matrices like mouse serum uni.lu. These methods involve electro-oxidation of reserpine into a fluorescent product. Given the structural similarities between this compound and reserpine, it is plausible that analogous derivatization or electrochemical oxidation strategies could be developed or adapted for the sensitive fluorometric detection and quantification of this compound. However, direct reports on fluorometric methods specifically for this compound are not extensively documented in the current literature.

Development of Standardized Analytical Protocols for Rauwolfia Species Analysis

The development of standardized analytical protocols is critical for ensuring the quality, authenticity, and consistency of Rauwolfia species and their derived products, which often contain this compound and other important alkaloids. These protocols integrate various advanced analytical methodologies to provide comprehensive chemical fingerprints.

Quality Control and Authentication : Validated methods, such as RP-HPLC-UV, are developed to quantify key alkaloids like reserpine in Rauwolfia species, serving as a useful tool to guarantee the quality and authenticity of the plant material and its products ctdbase.org. DART-MS, for instance, provides characteristic chemical fingerprints of raw Rauwolfia species, proving its versatility for rapid identification, authentication, and quality control nih.govwikipedia.org.

Method Validation : Standardized protocols adhere to validation guidelines (e.g., ICH guidelines) covering parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) nih.gov. These validation steps ensure the reliability and reproducibility of the analytical results, which is essential for regulatory compliance and consistent product quality ctdbase.orgnih.gov.

Comprehensive Alkaloid Profiling : UHPLC-QTOF MS/MS analysis allows for the simultaneous determination of multiple bioactive monoterpene indole alkaloids in Rauwolfia species, providing a holistic view of their phytochemical content. Such comprehensive profiling helps in understanding variations in alkaloid content across different species or cultivation conditions, which is vital for establishing quality standards wikipedia.orgnih.gov.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article, along with their corresponding PubChem Compound Identifiers (CIDs).

Preclinical Efficacy and Translational Research on Reserpiline

In Vitro Pharmacological Models for Efficacy Assessment

The preclinical evaluation of a compound's efficacy begins with in vitro models, which are essential for initial screening and mechanistic studies. For reserpiline, in vitro assessments have provided foundational data on its bioactivity. A notable area of investigation has been its effect on parasitic organisms.

In bioassay-guided studies of compounds isolated from the leaves of Rauvolfia tetraphylla L., this compound was evaluated for its macrofilaricidal activity against the bovine filarial parasite, Setaria cervi. scilit.comspringermedicine.com These in vitro assays are critical for identifying potential antiparasitic agents. The primary mechanism assessed was the inhibition of Glutathione-S-transferase (GST), an enzyme vital for the parasite's defense against oxidative stress. scilit.com this compound demonstrated a significant inhibitory effect on the GST enzyme. scilit.comspringermedicine.com

Further computational analysis through in silico molecular docking has supported these in vitro findings. These studies calculate the binding affinity of a compound to a target protein, providing insight into the potential strength of the interaction. This compound showed a strong binding affinity with the GST enzyme, suggesting a stable interaction that could underpin its inhibitory activity. nih.gov

| Compound | Assay/Analysis | Target | Result |

|---|---|---|---|

| This compound (F3) | In Vitro Enzyme Inhibition | Glutathione-S-transferase (GST) | 64.21% inhibition |

| This compound (F3) | In Silico Molecular Docking | Glutathione-S-transferase (GST) | -7.2 kcal/mol binding affinity |

| Curan-17-oic acid (F1) | In Vitro Enzyme Inhibition | Glutathione-S-transferase (GST) | 35.78% inhibition |

| 18, 19-Secoyohimban (F2) | In Vitro Enzyme Inhibition | Glutathione-S-transferase (GST) | 78.22% inhibition |

In Vivo Animal Models for Therapeutic Potential Evaluation (e.g., mice)

Following promising in vitro results, in vivo animal models are employed to evaluate a compound's therapeutic potential within a complex biological system. Mice are frequently used in these studies due to their genetic similarities to humans and the availability of well-established disease models. atlantisbioscience.com For this compound, in vivo studies have primarily focused on its neurological effects, using mouse models to assess its antipsychotic potential. researchgate.netresearchgate.net

One of the key models used is the amphetamine-induced hyperactivity mouse model. researchgate.net This model simulates certain symptoms of psychosis, allowing researchers to screen for antipsychotic activity. In these studies, this compound, isolated from Rauvolfia tetraphylla, demonstrated significant, dose-dependent antipsychotic properties. researchgate.netresearchgate.net When administered to hyperactive mice, the compound produced a notable inhibitory effect on their hyperactivity. researchgate.net

The selection of an appropriate animal model is critical and depends on the research question. Syngeneic models, which involve engrafting mouse tumor cell lines into mice with the same genetic background, are valuable for immunotherapy assessment due to their intact immune systems. atlantisbioscience.com For studying human-specific targets, humanized mouse models, where a murine protein is replaced by its human counterpart, are often employed. atlantisbioscience.comimrpress.com The triple immunodeficient NCG mouse model is particularly suited for engrafting human tumors and cells. atlantisbioscience.com

| Compound/Mixture | Activity | Inhibition Percentage |

|---|---|---|

| This compound | Significantly Active | 69% |

| α-yohimbine | Significantly Active | 81% |

| Mixture of 11-demethoxythis compound and 10-demethoxythis compound | Significantly Active | 75% |

| Isothis compound | Moderately Active | 57% |

| 10-methoxytetrahydroalstonine | Inactive | 12% |

Assessment of this compound's Impact on Specific Disease Models

The therapeutic potential of this compound has been investigated in specific disease models, primarily focusing on mental health and cardiovascular disorders.

Mental Health Disorders: this compound has been identified as a yohimban (B1201205) alkaloid with antipsychotic properties. researchgate.netresearchgate.net Its efficacy in this area was demonstrated in the amphetamine-induced hyperactivity mouse model, which is an established animal model for psychosis. researchgate.net The ability of this compound to significantly inhibit hyperactivity in this model points to its potential as a therapeutic agent for mental health conditions characterized by psychosis. researchgate.netresearchgate.net Developing animal models for mental health disorders is inherently challenging, as many symptoms are subjective and difficult to replicate. nih.govnih.gov However, models that recapitulate specific biochemical or behavioral features, such as the one used to test this compound, provide valuable insights. nih.gov Novel drug discovery platforms are also emerging that combine preclinical models with human organoids to better test drugs for mental health conditions like bipolar disorder. harvard.edu

Cardiovascular Diseases: Research indicates that this compound possesses antihypertensive activity. nih.gov This suggests a potential role in managing cardiovascular diseases, where high blood pressure is a major risk factor. nih.govallsciencejournal.com While specific cardiovascular disease models for this compound are not extensively detailed in the available literature, the general approach involves using various in vivo and in vitro platforms. Animal models, such as genetically modified mice or those with induced cardiac injury like myocardial infarction, are crucial for studying disease progression and therapeutic response in a complex physiological system. nih.govnih.govmdpi.com These models allow for the investigation of cardiac function, remodeling, and the impact of potential drugs on cardiovascular events. nih.govnih.gov

Considerations for Reproducibility and Robustness in Preclinical Studies

The reproducibility of preclinical research findings is a cornerstone of scientific progress and is essential for the successful translation of promising compounds into clinical use. A lack of reproducibility can stem from several factors, including unrecognized variables in experimental models, inadequate documentation of procedures, selective reporting of positive results, and cognitive biases. nih.gov

To enhance the robustness of preclinical studies, several key practices are advocated:

Transparency and Detailed Protocols: Experimental protocols should be documented in sufficient detail to allow other researchers to repeat the experiments accurately. This includes specifying data analysis plans before the study begins to minimize the risk of selective reporting, where only favorable results are published. nih.gov

Auditable Data Management: Similar to clinical trials, preclinical studies should maintain an auditable record of the original raw data. Any modifications or cleaning of the data should be justified and recorded, preserving the integrity of the dataset. nih.gov

These principles are universally applicable to all preclinical research, including the studies conducted on this compound, to ensure that the findings are reliable and can be built upon in future investigations.

Bridging Preclinical Findings to Potential Clinical Applications

The transition from preclinical discovery to clinical application is a critical and challenging phase in drug development. harvard.edu It requires a deliberate and integrated approach to ensure that promising findings from laboratory and animal studies can be safely and effectively translated to humans. youtube.com This process is often described as bridging the gap from "bench to bedside." youtube.com

Key considerations for bridging this compound's preclinical findings to the clinic include:

Understanding the Knowledge Gap: Researchers with a background in fundamental, early-stage preclinical research must build a solid foundation of knowledge in clinical trial design, biostatistics, and epidemiology. harvard.edu This understanding is crucial for designing clinical studies that can validly test the hypotheses generated from preclinical data.

Interdisciplinary Collaboration: Effective translation is rarely the work of a single discipline. It necessitates collaboration among preclinical scientists, clinicians, statisticians, and regulatory experts. harvard.edunih.gov This collaborative dialogue helps guide future research efforts and facilitates the implementation of research findings into clinical practice. nih.gov

Acknowledging Model Limitations: While animal and in vitro models are indispensable, it is vital to recognize their limitations. The complexities of human diseases and the differences in physiology mean that preclinical results are not always predictive of clinical outcomes. youtube.com Therefore, the transition to human trials must be approached with a clear understanding of what can and cannot be extrapolated from the preclinical data.

By focusing on these principles, the promising preclinical data on this compound's antipsychotic and antihypertensive properties can be more effectively evaluated for their true therapeutic potential in humans.

Toxicological Research and Safety Profile of Reserpiline

Acute and Chronic Toxicity Studies in Experimental Models

Direct experimental data specifically detailing the acute and chronic toxicity of reserpiline in experimental models are scarce in the readily available scientific literature. However, computational tools provide some predictive insights. For instance, the ProTox-3.0 prediction model suggests a rat oral acute toxicity score of 0.969 for this compound, which generally implies a low acute oral toxicity based on its internal scoring system. neist.res.incharite.de It is crucial to note that these are computational predictions and not direct experimental findings.

In the absence of extensive direct experimental data for this compound, the toxicological profile of its close analog, reserpine (B192253), can provide a comparative context. Acute toxicity studies typically involve observing animals for signs of toxicity and mortality following a single high dose over a short period, often 14 days, to determine the median lethal dose (LD50). charite.deresearchgate.netnih.govnih.gov Chronic toxicity studies, on the other hand, involve prolonged and repeated exposure, ranging from 28 to 90 days for sub-chronic studies and often exceeding 90 days or up to a year or more for chronic studies, to assess long-term adverse effects, including changes in body weight, organ weight, blood chemistry, and behavior. nih.govoecd.orgoecd.orgnih.govcriver.com

Table 1: Acute Toxicity (LD50) of Reserpine in Experimental Models

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 420 | drugbank.com |

| Rat | Intraperitoneal | 44 | drugbank.com |

| Rat | Intravenous | 15 | drugbank.com |

| Mouse | Oral | 200 | drugbank.com |

| Mouse | Subcutaneous | 52 | drugbank.com |

Investigations into Organ-Specific Toxicities

Specific experimental investigations into the organ-specific toxicities of this compound are not widely documented. Given its structural similarity to reserpine, it is plausible that this compound could exhibit comparable effects on various organ systems. ontosight.ai

Reserpine has been associated with organ-specific toxicities, particularly in the context of carcinogenicity studies. In experimental animals, reserpine administration has been linked to the development of tumors in specific organs. For instance, dietary administration of reserpine caused cancer of the mammary gland in female mice, cancer of the genitourinary tract (undifferentiated carcinoma of the seminal vesicles) in male mice, and benign tumors of the adrenal gland (pheochromocytoma) in male rats. nih.govnih.govinchem.org Reserpine also exerts effects on the central nervous system. mims.com Comprehensive toxicological assessments for this compound would ideally include detailed histological and biochemical evaluations of major organs to identify any potential organ-specific adverse effects.

Evaluation of Neurotoxicity and Behavioral Adverse Effects

Direct experimental studies on the neurotoxicity and behavioral adverse effects of this compound are limited. However, this compound is an indole (B1671886) alkaloid, and its pharmacological effects are believed to be similar to those of reserpine, which acts by depleting monoamine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) from nerve terminals. ontosight.ai

Reserpine is a well-established pharmacological agent used in animal models to induce depressive-like symptoms, oxidative stress, and neurotoxicity due to its monoamine depletion effects. researchgate.net Studies have shown that reserpine administration can lead to cognitive impairment, depressive-like behaviors, increased oxidative stress, neuroinflammation, and cholinergic dysfunction in experimental animals. researchgate.net It has also been observed to impair locomotory and exploratory behavior in mice. researchgate.net While this compound has been noted for potential antipsychotic properties, suggesting central nervous system activity researchgate.net, its specific neurotoxic and behavioral adverse effects require dedicated experimental investigation to fully characterize them.

Assessment of Carcinogenic Potential (in relation to Reserpine)

The carcinogenic potential of this compound has been computationally predicted, with the ProTox-3.0 model indicating a high probability (0.963) of carcinogenicity for the compound. neist.res.in This prediction suggests that further experimental evaluation of this compound's carcinogenic potential would be warranted.

In relation to reserpine, which serves as a key comparative compound, its carcinogenic potential has been more thoroughly investigated. Reserpine is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals. nih.govinchem.orgfishersci.ca

Table 2: Carcinogenicity Findings of Reserpine in Experimental Animals

| Animal Model | Route of Administration | Observed Tumors | Reference |

| Female Mice | Oral/Subcutaneous | Malignant mammary gland tumors | nih.govnih.govinchem.org |

| Male Mice | Oral | Carcinomas of the genitourinary tract (undifferentiated carcinoma of seminal vesicles) | nih.govnih.gov |

| Male Rats | Oral/Subcutaneous | Benign tumors of the adrenal gland (pheochromocytoma) | nih.govnih.govinchem.org |

Human epidemiological studies examining the relationship between reserpine use and breast cancer have yielded inconsistent results. nih.govnih.govinchem.orgahajournals.org While some case-control studies suggested a small but statistically significant increase in the risk of breast cancer, particularly with use exceeding 10 years, these findings were not consistently confirmed by prospective studies. nih.govnih.govinchem.orgahajournals.org Furthermore, reserpine has been found not to be mutagenic in bacteria and did not induce dominant lethal mutations in mice in vivo or chromosomal aberrations or sister chromatid exchanges in human or rodent cells in vitro. nih.govinchem.org

Comparative Safety Profile: this compound and Related Alkaloids

This compound is one of several indole alkaloids found in Rauwolfia species, alongside compounds like reserpine, ajmaline (B190527), ajmalicine (B1678821), rescinnamine, and yohimbine. greenpharmacy.inforesearchgate.netmdpi.com While this compound shares structural similarities with reserpine and is expected to have a complex mechanism of action involving monoamine neurotransmitter depletion ontosight.ai, its specific safety profile in comparison to these related alkaloids is not extensively detailed in direct experimental studies.

As discussed, reserpine has established acute toxicities (Table 1) and is considered a probable human carcinogen based on animal data. drugbank.comnih.govinchem.orgfishersci.ca Other Rauwolfia alkaloids also exhibit distinct toxicological profiles. For instance, ajmaline, another prominent alkaloid, is known for its class 1-A antiarrhythmic properties but has also been associated with cardiac and liver toxicity. researchgate.netwikipedia.orgthegoodscentscompany.comtcichemicals.comnih.gov The subcutaneous LD50 for ajmaline is 180 mg/kg in mice and 216 mg/kg in rats. thegoodscentscompany.com Yohimbine is an α2-adrenergic receptor antagonist wikipedia.orgguidetopharmacology.org, and ajmalicine is an α1-adrenergic receptor antagonist and a strong inhibitor of the CYP2D6 liver enzyme. wikipedia.org

The computational prediction for this compound's acute oral toxicity suggests a relatively low level of acute harm neist.res.in, but its predicted carcinogenicity neist.res.in warrants further investigation. A comprehensive comparative safety assessment of this compound with other Rauwolfia alkaloids would require dedicated experimental studies to elucidate their precise toxicological differences and similarities across various endpoints, including acute, chronic, organ-specific, and neurobehavioral effects.

Emerging Research Avenues and Future Perspectives for Reserpiline

Exploration of Novel Therapeutic Indications Beyond Traditional Uses

Traditionally associated with antipsychotic, antihypertensive, and anti-inflammatory effects, reserpiline is now being investigated for a broader spectrum of therapeutic applications. wikipedia.org A notable area of emerging research focuses on its potential as an anticancer agent. Studies have identified this compound as a candidate for melanoma therapy, demonstrating its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2). fishersci.ca In a comparative analysis, this compound, alongside Tetrahydropalmatine and (+)-Corydaline, exhibited superior binding affinity to CDK2 compared to a control compound, suggesting its promise in oncological applications. fishersci.ca Furthermore, investigations into this compound's utility in treating psychosis indicate its capacity to enhance the affinity of dopaminergic-B2, muscarinic, and serotonergic receptors, pointing towards a more nuanced neuropharmacological role beyond its conventional uses. citeab.com

Application of -omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

While specific, dedicated "this compound metabolomics" or "this compound proteomics" studies are not extensively detailed in current literature, the broader field of Rauvolfia alkaloid research, which encompasses this compound, is increasingly adopting advanced analytical and "omics" technologies. Techniques such as Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS) are employed for comprehensive metabolite analysis of hydro-alcoholic extracts from Rauwolfia serpentina. nih.gov These methods facilitate the identification and quantification of various alkaloids, including reserpine (B192253) and ajmalicine (B1678821), within the complex plant matrix. nih.gov Such detailed chemical profiling is instrumental in understanding the biosynthesis, metabolic pathways, and biological interactions of plant-derived compounds like this compound, thereby laying the groundwork for more targeted "omics" investigations into this compound's specific mechanisms of action and effects within biological systems. The general application of metabolomics, metabolic engineering, and bioinformatics in phytopharmaceutical research underscores a future direction for a more comprehensive elucidation of this compound's biological profile. fishersci.ca

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by providing powerful computational tools for the identification and optimization of potential therapeutic compounds. In the context of this compound, AI/ML approaches have been directly applied to advance drug design. For example, this compound was evaluated as a candidate for inhibiting Cyclin-Dependent Kinase 2 (CDK2) in melanoma therapy. This research utilized systems biology, incorporating molecular docking and screening results, alongside machine learning models such as Support Vector Machine (SVM), Multiple Linear Regression (MLR), and Bayesian networks, to validate and predict its activity. fishersci.ca Additionally, virtual screening models that employ AI/ML have been developed for predicting and modeling antipsychotic activity. This compound derivatives have been explicitly included in the preparation of virtual libraries for the identification of potential antipsychotic agents, highlighting the growing role of computational methods in accelerating the discovery and development of this compound-based therapeutics. wikidata.org

Addressing Knowledge Gaps for Comprehensive this compound Profile Elucidation

Despite ongoing research efforts, several critical knowledge gaps persist regarding this compound, impeding a comprehensive understanding of its full therapeutic potential and precise mechanisms of action. A primary gap lies in fully elucidating its detailed molecular mechanisms. wikipedia.org While its antipsychotic, antihypertensive, and anti-inflammatory activities are recognized, the specific cellular pathways and molecular targets through which this compound exerts these effects remain to be completely understood. wikipedia.org More broadly, research on indigenous plants that contain this compound, such as Rauvolfia caffra, often lacks comprehensive documentation concerning their micromorphology and medicinally valuable components. wikipedia.org This underscores the need for more in-depth phytochemical and biological profiling of the natural sources of this compound. Furthermore, there is a recognized need for the development of novel and sustainable techniques for the production of Rauwolfia alkaloids, including this compound, to mitigate the over-exploitation of natural resources. wikipedia.orgwikipedia.org Addressing these identified knowledge gaps through targeted research, advanced analytical techniques, and in-depth pharmacological studies is crucial for fully realizing this compound's potential as a lead compound for the development of new drugs. wikipedia.orgthegoodscentscompany.com

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. How can researchers identify Reserpiline’s primary molecular targets and distinguish them from secondary interactions in vitro?

- Methodological Answer : Use affinity chromatography with this compound-conjugated beads to isolate binding proteins from cell lysates, followed by mass spectrometry for identification. Validate targets via siRNA knockdown or CRISPR/Cas9-mediated gene silencing to observe phenotypic changes. Cross-reference results with databases like ChEMBL or PubChem to exclude non-specific interactions . For reproducibility, document buffer conditions, incubation times, and control experiments (e.g., competitive binding assays) as per NIH preclinical guidelines .

Q. What experimental strategies are recommended to confirm this compound’s inhibitory activity against HDAC isoforms?

- Methodological Answer : Employ fluorometric HDAC activity assays using recombinant isoforms (e.g., HDAC1, HDAC6) and compare IC₅₀ values. Include positive controls (e.g., trichostatin A) and assess off-target effects via kinome-wide profiling. For statistical rigor, use ANOVA with post-hoc Tukey tests to analyze dose-response curves, ensuring sample sizes are justified by power analysis . Report kinetic parameters (Km, Vmax) and substrate specificity to clarify isoform selectivity .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanisms, such as its dual effects on MAO and HIF-1α pathways?

- Methodological Answer : Conduct time-course experiments to differentiate acute vs. chronic effects. Use transcriptomic profiling (RNA-seq) and metabolomic analysis (LC-MS) to map temporal changes in pathway activation. Validate findings with orthogonal methods (e.g., CRISPR-interference for HIF-1α knockdown). Apply Bradford Hill criteria to assess causality, and address confounding variables (e.g., cell type-specific responses) through stratified analysis . Document all raw data and analytical pipelines in repositories like Zenodo for transparency .

Q. What in vivo models are optimal for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships while minimizing interspecies variability?

- Methodological Answer : Use humanized mouse models (e.g., CYP3A4-transgenic) to mimic human metabolism. Employ microdialysis for real-time measurement of brain/plasma ratios, and integrate physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. For ethical compliance, adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and sample-size calculations . Compare results with ex vivo organoid models to reduce reliance on in vivo testing .

Q. How can computational methods improve the design of this compound derivatives with enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer : Apply molecular dynamics simulations to analyze this compound’s interactions with BBB transporters (e.g., P-glycoprotein). Use QSAR models trained on BBB permeability datasets to prioritize derivatives. Validate predictions using parallel artificial membrane permeability assays (PAMPA-BBB) and in situ perfusion models. For reproducibility, share force field parameters and simulation scripts via platforms like GitHub .

Methodological & Ethical Considerations

Q. What statistical approaches are critical for interpreting this compound’s dose-dependent cytotoxicity in heterogeneous cell populations?

- Methodological Answer : Implement single-cell RNA sequencing (scRNA-seq) to identify subpopulations with differential sensitivity. Use mixed-effects models to account for intra-sample variability, and apply false discovery rate (FDR) correction for high-dimensional data. Pre-register analysis plans on Open Science Framework to mitigate bias .

Q. How can researchers ensure reproducibility when studying this compound’s epigenetic effects across independent laboratories?

- Methodological Answer : Standardize protocols using SOPs from the EPIGENETICS STANDARDS INITIATIVE. Share reference cell lines (e.g., from ATCC) and pre-validate antibodies via Western blotting with knockout controls. Use meta-analysis frameworks to harmonize data from multi-center studies, reporting effect sizes with 95% confidence intervals .

Data Integration & Reporting

Q. What bioinformatics tools are recommended for integrating this compound’s multi-omics data (e.g., proteomic, epigenomic) into a unified mechanistic model?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.